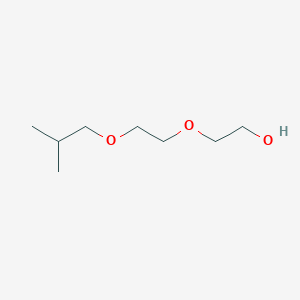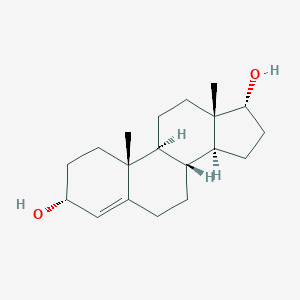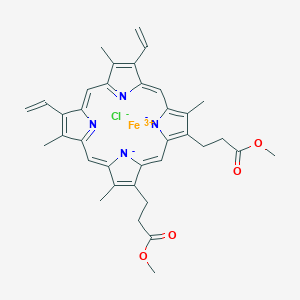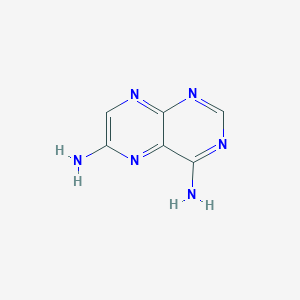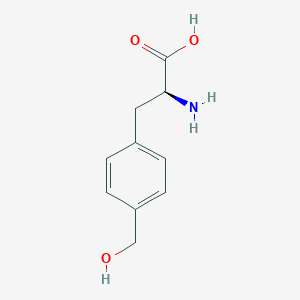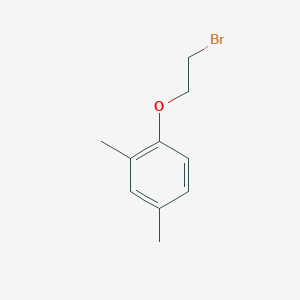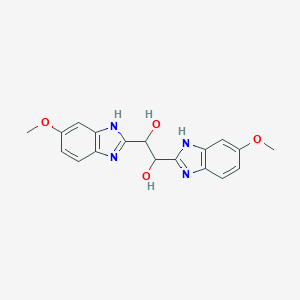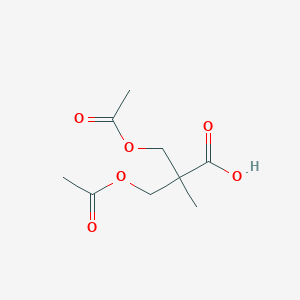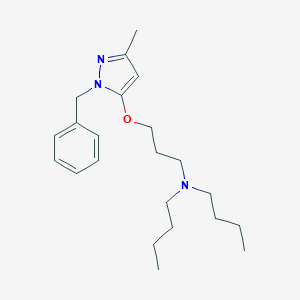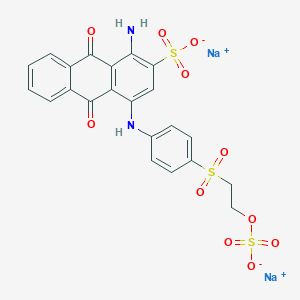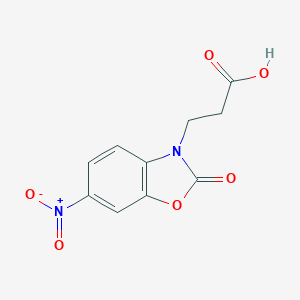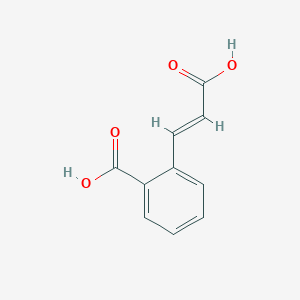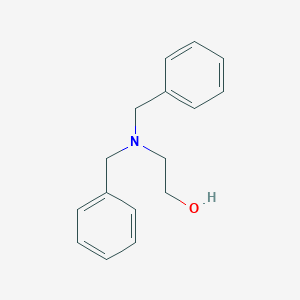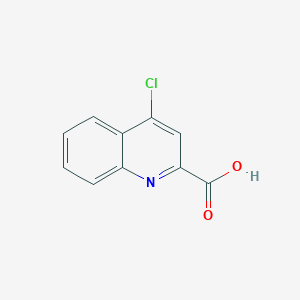
4-Chloroquinoline-2-carboxylic acid
Übersicht
Beschreibung
4-Chloroquinoline-2-carboxylic acid is a chemical compound that belongs to the quinoline family, characterized by the presence of a chloro group at the fourth position and a carboxylic acid group at the second position of the quinoline ring system. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and in the development of materials with potential applications in organic electronics.
Synthesis Analysis
The synthesis of quinoline derivatives, including those substituted with chloro and carboxylic acid groups, has been extensively studied. For instance, a practical method for converting carboxylic acids to carboxamides using niobium pentachloride has been described, which could potentially be applied to the synthesis of 4-chloroquinoline-2-carboxylic acid derivatives . Additionally, novel synthetic routes have been developed for alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates, starting from 2-oxo-quinoline carboxylic acid, which may be related to the synthesis of 4-chloroquinoline-2-carboxylic acid . Furthermore, a novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids has been reported, which involves the synthesis of an amino intermediate followed by halogenation .
Molecular Structure Analysis
The molecular and crystal structures of quinoline derivatives have been investigated using various spectroscopic techniques and X-ray crystallography. For example, the structures of 1,2-dihydroquinoline-4-carboxylates were characterized by NMR spectroscopy and single-crystal X-ray crystallography . Additionally, the study of proton-transfer compounds of quinoline-2-carboxylic acid with other molecules has provided insights into the hydrogen-bonded structures that can form .
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. The reactivity of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines has been studied, leading to the formation of pyridylamides . Similarly, the chlorination of quinazoline analogs has been used to synthesize chloro-substituted quinazoline derivatives . The behavior of chloro-substituted quinoline-3-carboxylic acids in reactions with nucleophiles and under reductive conditions has also been explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloroquinoline-2-carboxylic acid derivatives are influenced by their molecular structure. The synthesis and characterization of ethyl esters of chloro-substituted quinoline-3-carboxylic acids have provided information on their behavior under hydrolysis and in reactions with nucleophilic reagents . The study of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester has shed light on the esterification behavior of these compounds . Additionally, the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids have been evaluated, demonstrating the potential pharmaceutical applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and chemical conversions of chloro-substituted quinoline carboxylic acids, including their antimicrobial and anti-inflammatory activities, have been developed (Ukrainets et al., 1995).
A review of the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, highlighting their synthesis, biological evaluation, and applications from 2013 to 2017, has been provided (Hamama et al., 2018).
The ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showcasing their potential as antibacterial agents, has been explored (Balaji et al., 2013).
The synthesis and biological evaluation of novel quinoline derivatives, including those with antibacterial and antifungal properties, has been conducted (Shiri et al., 2016).
Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor, highlighting the importance of conformation and stereochemistry, has been presented (Carling et al., 1992).
Microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives and their antimicrobial activity against various microorganisms have been investigated (Bhatt & Agrawal, 2010).
The synthesis of ethyl-2-chloroquinoline-3-carboxylates and their in vitro antibacterial activity have been studied, demonstrating moderate activity against certain bacterial strains (Krishnakumar et al., 2012).
Investigation into the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometry, with potential applications in drug candidate analysis, has been conducted (Thevis et al., 2008).
The synthesis and application of Fe3O4-SA-PPCA as a nanomagnetic reusable catalyst for efficient synthesis of heterocyclic compounds have been demonstrated (Ghorbani‐Choghamarani & Azadi, 2015).
A study on the use of palladium-phosphinous acid catalysts in various reactions of chloroquinolines, highlighting efficient synthetic routes to 2,4-disubstituted quinolines, has been presented (Wolf & Lerebours, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVXNYIJMSNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300416 | |
| Record name | 4-chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-2-carboxylic acid | |
CAS RN |
15733-82-1 | |
| Record name | 15733-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



